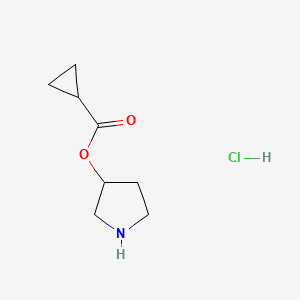

3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride

CAS No.: 1219960-53-8

Cat. No.: VC2678953

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219960-53-8 |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | pyrrolidin-3-yl cyclopropanecarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(6-1-2-6)11-7-3-4-9-5-7;/h6-7,9H,1-5H2;1H |

| Standard InChI Key | UZJMYNMSFSDLTG-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)OC2CCNC2.Cl |

| Canonical SMILES | C1CC1C(=O)OC2CCNC2.Cl |

Introduction

Chemical Structure and Properties

3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride consists of a cyclopropane ring connected to a pyrrolidine structure via a carboxylate linkage, with the compound existing as a hydrochloride salt. The pyrrolidine component is a five-membered heterocyclic ring containing a nitrogen atom, while the cyclopropane ring provides a rigid three-membered carbocyclic structure. The carboxylate linkage between these moieties serves as an important functional group potentially involved in various chemical interactions.

The hydrochloride salt form of this compound likely enhances its stability and water solubility compared to the free base form. Based on structurally related compounds, it is expected to exist as a crystalline solid under standard conditions. The compound's molecular structure creates a specific spatial arrangement that may influence its interactions with biological targets and its pharmacological properties.

Table 1: Estimated Physical Properties of 3-Pyrrolidinyl Cyclopropanecarboxylate Hydrochloride

| Property | Estimated Value/Characteristic |

|---|---|

| Molecular Formula | C8H13NO2·HCl (approximate) |

| Molecular Weight | 190-200 g/mol (approximate) |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Likely soluble in water and polar organic solvents |

| Stability | Expected to be stable under standard storage conditions |

| Stereochemistry | Potential for stereoisomers depending on substitution patterns |

Synthesis Methodologies

The synthesis of pyrrolidinyl cyclopropanecarboxylic acid derivatives has been documented in scientific literature, providing insights into potential approaches for preparing 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride. One established method involves 1,3-dipolar cycloadditions of cyclic nitrones onto bicyclopropylidene, followed by subsequent transformations .

According to published research, "the reaction of BCP with cyclic nitrones is slow between room temperature and 60 °C, but the corresponding adducts, the 2,3-fused 4,5-(bis)spirocyclopropanated isoxazolidines, are obtained in good yields and with high diastereoselectivity" . This synthetic strategy allows for the controlled formation of the cyclopropane-pyrrolidine structural framework with specific stereochemical properties.

A generalized synthetic pathway for related compounds typically involves:

-

Preparation of appropriate cyclic nitrones, often derived from proline or similar precursors

-

1,3-dipolar cycloaddition reaction with bicyclopropylidene under controlled temperature conditions

-

Transformation of the cycloadducts through rearrangement reactions

-

Functional group modifications to establish the carboxylate linkage

-

Conversion to the hydrochloride salt through treatment with hydrogen chloride

These synthetic approaches enable the preparation of compounds with defined stereochemistry, which can be critical for their biological activities and applications in medicinal chemistry.

The conformationally constrained nature of 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride may confer unique binding properties to biological targets. The rigid cyclopropane ring restricts rotational freedom, potentially enhancing binding specificity, while the pyrrolidine component provides a basic nitrogen center that can participate in various interactions with biological macromolecules.

Structural Analogs and Related Compounds

Several compounds share structural similarities with 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride. Examining these related structures provides context for understanding the properties and potential applications of this compound.

N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride represents one such structural analog, featuring both cyclopropane and pyrrolidine components. This compound differs in having an amide linkage rather than a carboxylate ester, and includes a methyl substitution on the pyrrolidine ring. It has been noted for potential applications in medicinal chemistry and as a biochemical probe in research settings.

The r-Cyclopropyl-β-homoprolines constitute another class of related compounds, prepared through similar synthetic methodologies involving 1,3-dipolar cycloadditions . These compounds maintain the core pyrrolidine-cyclopropane structural motif but with variations in functional groups and substitution patterns.

Table 3: Structural Comparison of Related Compounds

The structural variations among these related compounds demonstrate the versatility of the pyrrolidine-cyclopropane scaffold and its adaptability for various chemical and biological applications.

Current Research and Future Directions

Research on compounds containing the pyrrolidine-cyclopropane scaffold continues to evolve, suggesting potential avenues for future investigation of 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride. Recent advances in synthetic methodologies have enhanced the accessibility of these compounds, facilitating their exploration in various research contexts.

In the field of medicinal chemistry, compounds with similar structural features have been investigated for their potential therapeutic applications. For example, certain ketone-based compounds incorporating cyclopropane and heterocyclic elements have been studied as covalent inhibitors of coronavirus 3CL proteases . This research direction has gained particular relevance in recent years due to increased interest in antiviral drug development.

The synthetic approaches for creating compounds with pyrrolidine and cyclopropane moieties continue to be refined. Improvements in stereoselective synthesis methods allow for more precise control over the three-dimensional structure of these compounds, which is crucial for their biological activity. Techniques involving 1,3-dipolar cycloadditions have proven particularly valuable for producing various pyrrolidinyl cyclopropanecarboxylic acids with good yields and high diastereoselectivity .

Future research directions for 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride might include:

-

Comprehensive structural characterization using advanced spectroscopic and crystallographic techniques

-

Systematic evaluation of its interactions with various biological targets

-

Investigation of structure-activity relationships through preparation of structural derivatives

-

Exploration of its potential as a building block in the synthesis of more complex bioactive molecules

-

Assessment of its pharmacological properties and potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume